

An In-depth Technical Guide on the Physical Characteristics of Liquid Trimethylbismuth

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylbismuth*

Cat. No.: *B1197961*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of liquid **trimethylbismuth** (TMBi). The information is curated for professionals in research and development who require precise data and procedural insights for handling and utilizing this organometallic compound. All quantitative data is presented in a structured format for clarity and comparative analysis. Detailed experimental methodologies, adapted for the air-sensitive nature of **trimethylbismuth**, are also provided.

Core Physical Properties of Trimethylbismuth

Trimethylbismuth is a colorless, volatile, and pyrophoric liquid at room temperature.^{[1][2]} It is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating bismuth-containing thin films.^[3] Due to its high sensitivity to air and moisture, it must be handled under an inert atmosphere.^[1]

Quantitative Physical Data

The following table summarizes the key physical properties of liquid **trimethylbismuth** compiled from various sources.

Physical Property	Value	Notes
Molecular Formula	<chem>C3H9Bi</chem>	-
Molecular Weight	254.08 g/mol	[3] [4]
Appearance	Colorless liquid	[1] [2]
Melting Point	-86 °C (-122.8 °F)	[5]
Boiling Point	110 °C (230 °F)	[5]
Density	2.3 g/cm³	[5]
Vapor Pressure Equation	$\ln(p(\text{Pa})) = 20.972 - 3197.86 / (T(\text{K}) - 42.374)$	[5]
Refractive Index	1.63 @ 425 nm	[6]
Viscosity	Data not available in surveyed literature	-

Experimental Protocols for Physical Characterization

The determination of the physical properties of an air-sensitive and pyrophoric compound like **trimethylbismuth** requires specialized handling techniques to ensure safety and data accuracy. Standard laboratory procedures must be adapted to be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Determination of Boiling Point

The boiling point of **trimethylbismuth** can be determined using a micro-boiling point apparatus adapted for an inert atmosphere.

Methodology:

- Preparation: A small, dry Schlenk tube containing a boiling chip is charged with a small sample of **trimethylbismuth** via cannula transfer under a positive pressure of inert gas.

- Apparatus Setup: A thermometer or thermocouple is inserted into the Schlenk tube through a sealed adapter, ensuring the sensing bulb is above the liquid surface to measure the vapor temperature. A reflux condenser is attached to the sidearm of the Schlenk tube.
- Heating: The apparatus is gently heated in a sand bath or with a heating mantle.
- Observation: The temperature is recorded when a steady reflux of the liquid is observed on the walls of the tube and the temperature of the vapor remains constant. This constant temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

The density of liquid **trimethylbismuth** can be measured using a pycnometer under an inert atmosphere.

Methodology:

- Pycnometer Preparation: A pycnometer of known volume is thoroughly dried and weighed empty under an inert atmosphere in a glovebox.
- Sample Transfer: The pycnometer is filled with **trimethylbismuth** inside the glovebox. Care is taken to ensure no gas bubbles are trapped.
- Weighing: The filled pycnometer is sealed and weighed.
- Calculation: The density is calculated by dividing the mass of the **trimethylbismuth** (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

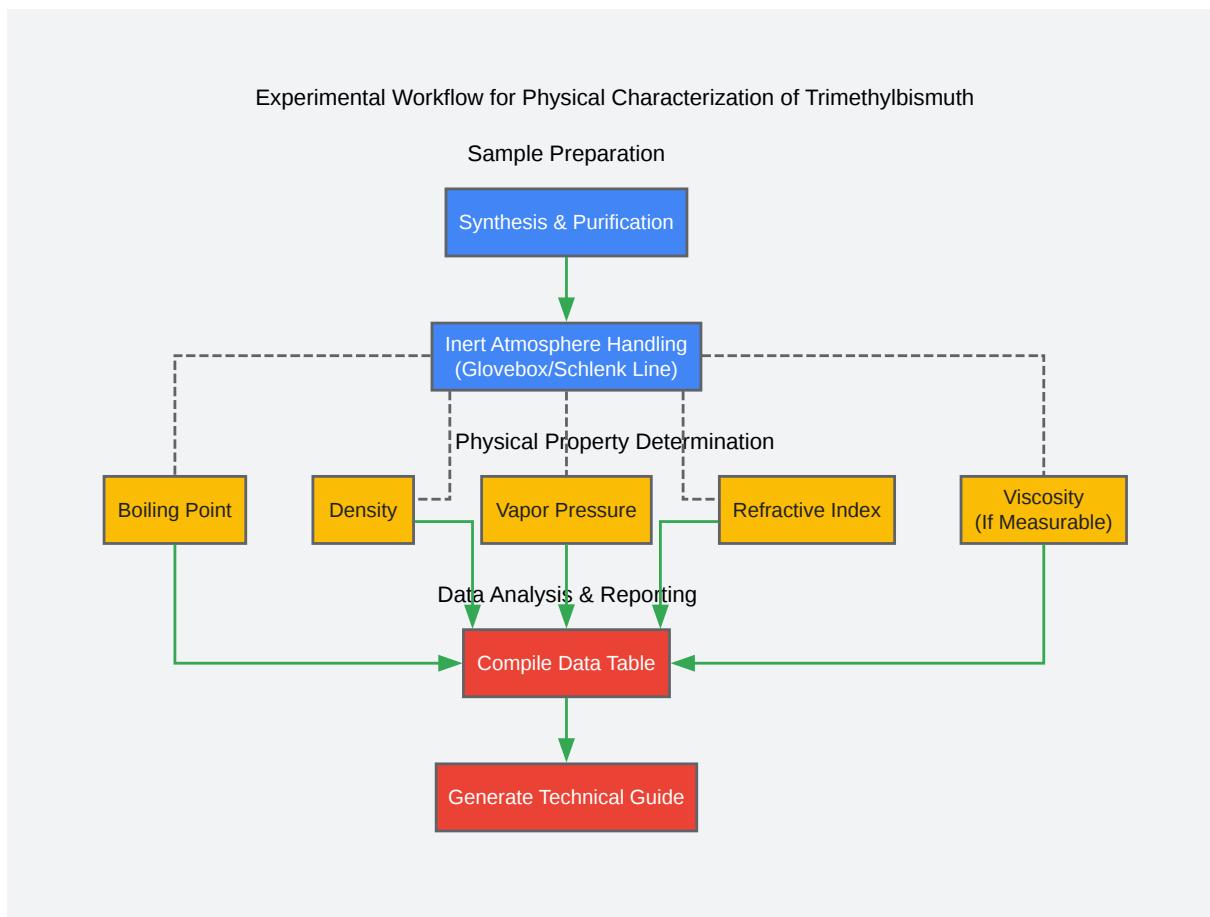
Determination of Vapor Pressure

The vapor pressure of **trimethylbismuth** can be determined using a static method with a capacitance diaphragm manometer, a technique suitable for volatile and air-sensitive compounds.

Methodology:

- Sample Degassing: A sample of **trimethylbismuth** is introduced into a sample cell connected to a vacuum line. The sample is carefully degassed by several freeze-pump-thaw cycles to remove any dissolved gases.
- Measurement: The sample cell is placed in a thermostatically controlled bath to maintain a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured using a capacitance diaphragm manometer.
- Data Collection: Vapor pressure measurements are recorded at various controlled temperatures to establish the vapor pressure curve.
- Data Analysis: The collected data can be fitted to the Antoine equation or a similar vapor pressure equation as provided in the data table.[\[5\]](#)

Determination of Refractive Index


The refractive index can be measured using a refractometer, with modifications for handling air-sensitive liquids.

Methodology:

- Instrument Preparation: The prism of the refractometer is housed in a dry, inert atmosphere, which can be achieved by placing the instrument in a glovebox or by using a specially designed sealed cell.
- Sample Application: A small drop of **trimethylbismuth** is applied to the prism surface using a syringe or pipette inside the glovebox.
- Measurement: The refractive index is measured at a specific wavelength (e.g., 425 nm) and temperature.[\[6\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an air-sensitive organometallic liquid like **trimethylbismuth**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **trimethylbismuth**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 593-91-9: Trimethylbismuth | CymitQuimica [cymitquimica.com]
- 3. Trimethylbismuth | TMBi | Bi(CH₃)₃ – Ereztech [ereztech.com]
- 4. Bismuthine, trimethyl- [webbook.nist.gov]
- 5. dockchemicals.com [dockchemicals.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Characteristics of Liquid Trimethylbismuth]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197961#physical-characteristics-of-trimethylbismuth-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com